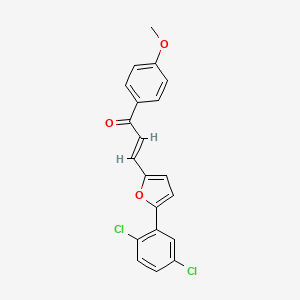

![molecular formula C11H12N2O6 B2679742 5-[(2,5-Dioxooxolan-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 477888-89-4](/img/structure/B2679742.png)

5-[(2,5-Dioxooxolan-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[(2,5-Dioxooxolan-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is a chemical substance with the CAS Number: 477888-89-4 . Its IUPAC name is 5-[(2,5-dioxotetrahydro-3-furanyl)methyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione .

Molecular Structure Analysis

The molecular weight of this compound is 268.23 . The InChI code for this compound is 1S/C11H12N2O6/c1-12-8(15)6(9(16)13(2)11(12)18)3-5-4-7(14)19-10(5)17/h5-6H,3-4H2,1-2H3 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 268.23 . It is a solid in its physical form .Scientific Research Applications

Molecular Structure and Chemical Reactions

Research on unsymmetrical tetrathiafulvalene derivatives with fused rings and substituted groups has shown that these compounds exhibit unique electronic and structural properties. For instance, a compound with the molecular framework that is planar within 0.19 Å demonstrates the potential of such structures in the development of molecular electronics due to their π-stacking dimer formation and weak intermolecular interactions, facilitating unique molecular tape structures (Tomura & Yamashita, 2009).

Photolytic Transformations

The study of photolysis on related compounds, such as 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane, reveals the principal pathways in photochemical transformations. These findings are significant for understanding the reactivity under light exposure and can guide the synthesis of novel compounds with tailored properties for applications in photodynamic therapy or as photoactivatable probes (Nikolaev, Khimich, & Korobitsyna, 1985).

Chemo- and Stereoselective Reactions

Chemo- and stereoselective reactions, such as those catalyzed by dirhodium(II), are crucial for synthesizing highly functionalized cyclic compounds. These reactions highlight the potential for creating optically active compounds, which could be pivotal in the development of new materials or drugs with specific chiral properties (Yakura, Ueki, Kitamura, Tanaka, Nameki, & Ikeda, 1999).

Molecular Modeling and Drug Design

Molecular modeling studies on chromene derivatives have identified compounds that may act as DNA intercalators. Such studies are vital for discovering new leads in anticancer drug development, showing the importance of structural analysis and computational chemistry in designing molecules with potential therapeutic applications (Rubim de Santana et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

5-[(2,5-dioxooxolan-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-12-8(15)6(9(16)13(2)11(12)18)3-5-4-7(14)19-10(5)17/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSKGJMHFWUDOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=O)N(C1=O)C)CC2CC(=O)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2679661.png)

![4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]benzamide](/img/structure/B2679666.png)

![1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2679668.png)

![2-(3-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2679669.png)

![3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-aminehydrochloride](/img/structure/B2679671.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2679673.png)

![2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2679674.png)

![Ethyl 2-(hydrazinocarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2679678.png)

![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2679679.png)

![5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2679680.png)